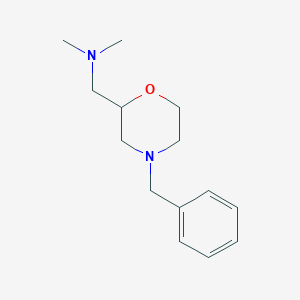

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE

Description

Properties

IUPAC Name |

1-(4-benzylmorpholin-2-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-15(2)11-14-12-16(8-9-17-14)10-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCYGFFRWTZCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434197 | |

| Record name | 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122894-38-6 | |

| Record name | 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE (CAS 122894-38-6)

A core synthetic building block in the development of neuroactive compounds.

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

(4-Benzyl-morpholin-2-ylmethyl)-dimethyl-amine, identified by CAS number 122894-38-6, is a versatile morpholine derivative that serves as a crucial intermediate in synthetic organic chemistry. Its structural features, particularly the benzyl-protected morpholine scaffold, make it a valuable precursor in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical identity, and its established role as a key building block in the synthesis of compounds targeting the central nervous system (CNS), such as the antidepressant Reboxetine. While this compound is primarily utilized as a synthetic intermediate, this guide will also touch upon the broader pharmacological context of the morpholine class of compounds in CNS drug discovery. Due to the nature of this compound as a synthetic intermediate, detailed public information regarding its specific biological activity, quantitative pharmacological data, and defined signaling pathways is limited.

Chemical and Physical Properties

This compound is a chiral organic compound with a well-defined structure that lends itself to further chemical modifications. The benzyl group serves as a common protecting group for the morpholine nitrogen, which can be removed in later synthetic steps to yield the free secondary amine for further functionalization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 122894-38-6 |

| Molecular Formula | C₁₄H₂₂N₂O |

| Molecular Weight | 234.34 g/mol |

| Appearance | Yellow Liquid |

| Storage Conditions | 0-8 °C |

Note: The data presented in this table is compiled from chemical supplier databases. Specific experimental values may vary.

Role in Synthesis

The primary utility of this compound lies in its role as a precursor for more complex molecules, particularly those with therapeutic potential in the realm of neurological disorders. The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.

Intermediate in the Synthesis of Norepinephrine Reuptake Inhibitors (NRIs)

This class of compounds is significant in the synthesis of selective norepinephrine reuptake inhibitors (NRIs). While specific, publicly available, step-by-step protocols for the direct utilization of this compound are scarce, the synthesis of related structures, such as the antidepressant drug Reboxetine, provides a clear blueprint for its application.

The general synthetic strategy involves the use of a protected morpholine derivative which, after a series of reactions to introduce the desired pharmacophoric elements, undergoes debenzylation to yield the final active pharmaceutical ingredient.

Biological Context and Potential Signaling Pathways

Given that this compound is a synthetic intermediate, it is not expected to have a defined biological activity or a specific signaling pathway of its own. Its significance is derived from the biological activity of the final compounds synthesized from it.

The morpholine scaffold is a key feature in a multitude of CNS-active drugs.[1][2] Its presence can influence a compound's ability to cross the blood-brain barrier and interact with various receptors and transporters within the central nervous system. For instance, in the case of Reboxetine, the morpholine core is integral to its interaction with the norepinephrine transporter (NET).

The logical workflow for the utilization of this compound in drug discovery is outlined below.

Caption: Utilization workflow of the compound in drug discovery.

Experimental Protocols

For researchers interested in the synthesis of related compounds, a general approach can be inferred from the literature on Reboxetine synthesis.[3][4][5] These syntheses often start from chiral precursors and involve multiple steps of protection, functional group manipulation, and deprotection. A generalized workflow for such a synthesis is depicted below.

Caption: Generalized synthetic workflow for morpholine-based APIs.

Conclusion

This compound (CAS 122894-38-6) is a commercially available chemical intermediate with a significant, albeit indirect, role in the field of drug discovery and development. Its value is realized through its incorporation into more complex molecular architectures designed to modulate biological targets within the central nervous system. While a detailed, public dossier of its own biological activity is not available, its structural relationship to key components of established pharmaceuticals underscores its importance to the research and development community. Future disclosures in patent literature or scientific publications may provide more specific insights into the applications and biological context of this versatile building block.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijamtes.org [ijamtes.org]

- 4. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel compound (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE. This document details the putative synthesis, spectroscopic characterization, and potential biological significance of this molecule, offering valuable insights for its application in pharmaceutical research and development.

Chemical Structure and Properties

This compound is a substituted morpholine derivative featuring a benzyl group attached to the morpholine nitrogen, and a dimethylaminomethyl substituent at the 2-position of the morpholine ring. The presence of the morpholine scaffold, a privileged structure in medicinal chemistry, suggests potential biological activity.[1][2] The benzyl and dimethylamino moieties are expected to influence its lipophilicity, receptor binding affinity, and metabolic stability.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂N₂O | Calculated |

| Molecular Weight | 234.34 g/mol | Calculated |

| XLogP3 | 1.8 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 4 | Predicted |

Synthesis and Characterization

While a specific synthetic protocol for this compound has not been detailed in peer-reviewed literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related 4-benzyl-morpholine derivatives.

Proposed Synthetic Protocol

A potential synthesis could involve a multi-step process starting from commercially available reagents. One possible route is the N-benzylation of a suitable morpholine precursor followed by the introduction of the dimethylaminomethyl group at the C-2 position.

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Based on the analysis of structurally similar compounds found in patent literature, a predicted set of spectral data is presented below.[3]

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25-7.40 | m | 5H | Ar-H (benzyl) |

| 3.85-3.95 | m | 1H | O-CH ₂ (morpholine) |

| 3.60-3.70 | m | 1H | O-CH ₂ (morpholine) |

| 3.55 | s | 2H | N-CH ₂-Ph (benzyl) |

| 2.80-2.90 | m | 1H | N-CH ₂ (morpholine) |

| 2.65-2.75 | m | 1H | N-CH ₂ (morpholine) |

| 2.50-2.60 | m | 1H | CH -CH₂N (morpholine) |

| 2.30-2.45 | m | 2H | CH ₂-N(CH₃)₂ |

| 2.25 | s | 6H | N(CH ₃)₂ |

| 2.00-2.10 | m | 1H | N-CH ₂ (morpholine) |

| 1.80-1.90 | m | 1H | N-CH ₂ (morpholine) |

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 138.0 | Ar-C (quaternary, benzyl) |

| 129.0 | Ar-C H (benzyl) |

| 128.5 | Ar-C H (benzyl) |

| 127.0 | Ar-C H (benzyl) |

| 70.0 | O-C H₂ (morpholine) |

| 67.0 | C H-CH₂N (morpholine) |

| 62.0 | N-C H₂-Ph (benzyl) |

| 60.0 | C H₂-N(CH₃)₂ |

| 54.0 | N-C H₂ (morpholine) |

| 45.0 | N(C H₃)₂ |

Mass Spectrometry (Predicted)

Mass spectrometry would be employed to confirm the molecular weight and to gain further structural information through fragmentation analysis.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 235.18 | [M+H]⁺ |

| 144.11 | [M - C₇H₇]⁺ |

| 91.05 | [C₇H₇]⁺ (benzyl cation) |

| 58.07 | [C₃H₈N]⁺ (dimethylaminomethyl cation) |

Potential Biological Activity and Signaling Pathways

Substituted morpholines are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5] The structural features of this compound suggest that it may interact with various biological targets. For instance, the benzylmorpholine core is found in compounds designed as dual serotonin and norepinephrine reuptake inhibitors.[3]

Given the prevalence of morpholine-containing compounds as kinase inhibitors, a plausible hypothesis is that this molecule could modulate a kinase-mediated signaling pathway. One such pathway of significant interest in drug development is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Hypothesized Signaling Pathway Interaction

Caption: Hypothesized inhibitory action on the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a compound of interest for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its structure, a proposed synthetic strategy, and predicted analytical data to aid in its definitive characterization. The hypothesized interaction with key signaling pathways, such as the PI3K/Akt/mTOR pathway, warrants experimental validation and could open new avenues for the development of novel therapeutic agents. Further research is essential to fully elucidate the structure-activity relationship and therapeutic potential of this and related substituted morpholine derivatives.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 5. Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE IUPAC name and synonyms

An In-depth Technical Guide to (4-Benzyl-morpholin-2-ylmethyl)-dimethyl-amine and Related Derivatives

This technical guide provides a comprehensive overview of this compound, including its chemical identity, potential applications, and the broader context of benzyl-morpholine derivatives in scientific research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

While specific vendor or database information for "this compound" is not widely available, its chemical structure allows for the determination of its IUPAC name and potential synonyms based on standard chemical nomenclature.

IUPAC Name: N-((4-benzylmorpholin-2-yl)methyl)-N,N-dimethylamine

Synonyms:

-

This compound

-

1-((4-benzylmorpholin-2-yl)methyl)-N,N-dimethylamine

-

2-((Dimethylamino)methyl)-4-benzylmorpholine

This compound belongs to the class of morpholine derivatives, which are characterized by a six-membered heterocyclic ring containing both oxygen and nitrogen atoms. The presence of a benzyl group on the morpholine nitrogen and a dimethylaminomethyl substituent at the 2-position defines its specific structure.

Physicochemical and Pharmacokinetic Properties of Morpholine Derivatives

The morpholine ring is a "privileged" scaffold in medicinal chemistry due to its favorable properties that can enhance the pharmacokinetic profile of drug candidates[1].

Key characteristics imparted by the morpholine moiety include:

-

Improved Solubility: The polar nature of the morpholine ring can enhance the aqueous solubility of a molecule.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved bioavailability and a longer half-life in vivo[1].

-

Favorable Physicochemical Properties: Morpholine derivatives often possess desirable properties for drug candidates, such as appropriate lipophilicity and hydrogen bonding capacity[1][2].

Applications and Biological Activity

This compound is a versatile compound utilized in pharmaceutical research and as an intermediate in organic synthesis[3]. While specific biological activities for this exact compound are not extensively documented in the public domain, the broader class of benzyl-morpholine derivatives has been investigated for a range of therapeutic applications.

General applications and observed biological activities include:

-

Pharmaceutical Development: These compounds serve as key intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders[3][4][5].

-

Central Nervous System (CNS) Drug Discovery: Morpholine derivatives have been explored for their ability to interact with various CNS targets, including neurotransmitter receptors and enzymes involved in neurodegenerative diseases and CNS tumors[6].

-

Serotonin and Norepinephrine Reuptake Inhibition: Certain benzyl morpholine derivatives have been patented as dual reuptake inhibitors of serotonin and norepinephrine, suggesting potential applications as antidepressants or for treating other mood disorders[7].

-

Enzyme Inhibition: The morpholine scaffold is a component of inhibitors for various enzymes, including kinases like PI3K and mTOR, which are implicated in cancer[6][8].

Quantitative Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| (4-Benzyl-morpholin-2-ylmethyl)diethylamine | C₁₆H₂₆N₂O | 262.39 | 147465-50-7 | [4] |

| (4-Benzyl-morpholin-2-ylmethyl)ethylamine | C₁₄H₂₂N₂O | 234.34 | 868770-14-3 | [5] |

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results. However, a general synthetic approach can be inferred from patents describing the synthesis of related benzyl morpholine derivatives[7]. A plausible synthetic route would involve the reaction of a suitable morpholine precursor with dimethylamine.

General Synthetic Steps (Hypothetical):

-

Formation of a Halogenated Intermediate: A common strategy involves the conversion of the hydroxyl group of (4-benzylmorpholin-2-yl)methanol to a leaving group, such as a chloride or bromide, by reacting it with a halogenating agent (e.g., thionyl chloride or phosphorus tribromide).

-

Nucleophilic Substitution: The resulting 2-(halomethyl)-4-benzylmorpholine is then reacted with an excess of dimethylamine. The dimethylamine acts as a nucleophile, displacing the halide to form the desired product, N-((4-benzylmorpholin-2-yl)methyl)-N,N-dimethylamine.

-

Purification: The final product would be purified using standard laboratory techniques, such as column chromatography or distillation.

A patent for related benzyl morpholine derivatives describes the deprotection of a tertiary amine, which can also be a route to synthesize such compounds[7]. For instance, deprotection of a suitable precursor can be achieved by reaction with α-chloroethyl chloroformate[7].

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are not explicitly detailed, research on other morpholine derivatives points to their involvement in key cellular signaling cascades. One such pathway is the PI3K/Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer[8].

Below is a generalized diagram illustrating the PI3K/Akt/mTOR signaling pathway, a known target for some morpholine-containing compounds.

Caption: PI3K/Akt/mTOR signaling pathway, a target for morpholine-based inhibitors.

Conclusion

This compound is a member of the pharmacologically significant class of morpholine derivatives. While detailed experimental data for this specific compound is limited in publicly accessible literature, the broader family of benzyl-morpholine derivatives shows considerable promise in the development of new therapeutics, particularly for CNS disorders and oncology. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Predicted Spectral Data of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE is a substituted morpholine derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and structural elucidation. As of the generation of this document, publicly available experimental spectral data (NMR, IR, MS) for this specific compound is limited. Therefore, this guide provides a comprehensive overview of the predicted spectral data based on the analysis of its functional groups and structural analogs. This document also includes generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The spectral data presented below are predictions based on established principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 3.80 - 3.95 | m | - |

| H-3a | ~ 2.75 - 2.85 | dt | J ≈ 11.5, 2.5 |

| H-3e | ~ 2.00 - 2.10 | m | - |

| H-5a | ~ 2.65 - 2.75 | dt | J ≈ 11.5, 2.5 |

| H-5e | ~ 2.15 - 2.25 | m | - |

| H-6a | ~ 3.60 - 3.70 | dd | J ≈ 11.5, 3.0 |

| H-6e | ~ 3.45 - 3.55 | dd | J ≈ 11.5, 7.0 |

| CH₂ (benzyl) | ~ 3.50 | s | - |

| CH₂ (exocyclic) | ~ 2.30 - 2.45 | m | - |

| N(CH₃)₂ | ~ 2.25 | s | - |

| Ar-H | ~ 7.20 - 7.35 | m | - |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 70 - 72 |

| C-3 | ~ 53 - 55 |

| C-5 | ~ 54 - 56 |

| C-6 | ~ 67 - 69 |

| CH₂ (benzyl) | ~ 60 - 62 |

| CH₂ (exocyclic) | ~ 62 - 64 |

| N(CH₃)₂ | ~ 45 - 47 |

| C (quaternary, Ar) | ~ 138 - 140 |

| CH (Ar) | ~ 127 - 130 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2800 - 3000 | Medium-Strong |

| C-N (aliphatic amine) | 1020 - 1250 | Medium-Weak[1][2] |

| C-O-C (ether) | 1070 - 1150 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium-Weak |

| N-CH₃ | ~2780 | Weak |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

The molecular weight of this compound (C₁₄H₂₂N₂O) is 234.34 g/mol . The molecular ion peak [M]⁺ should be observed at m/z = 234. Due to the presence of two nitrogen atoms, the molecular ion will have an even mass-to-charge ratio, consistent with the nitrogen rule.

| m/z | Fragment | Notes |

| 234 | [C₁₄H₂₂N₂O]⁺ | Molecular Ion (M⁺) |

| 143 | [C₈H₁₇N₂O]⁺ | Loss of benzyl radical (•C₇H₅) |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) - often a base peak |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage resulting in [CH₂=N(CH₃)₂]⁺ |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of the exocyclic CH₂-N bond |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved.

-

Instrumentation : The data should be acquired on a 400 MHz (or higher) NMR spectrometer.[4][5]

-

¹H NMR Acquisition :

-

Tune and shim the probe to the sample.

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing :

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : If the sample is a liquid, a small drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. If it is a solid, a small amount is placed on the ATR crystal and pressure is applied to ensure good contact.

-

Instrumentation : An FTIR spectrometer equipped with an ATR accessory is commonly used.[5]

-

Data Acquisition :

-

Record a background spectrum of the clean ATR crystal.

-

Place the sample on the crystal and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.[6]

-

Ionization : Electron Ionization (EI) is a common method for small molecules.[7][8] The electron energy is typically set to 70 eV.[7]

-

Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).[6]

-

Detection : An electron multiplier or similar detector is used to count the ions at each m/z value.

-

Data Acquisition : The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-400).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using spectroscopic methods.

Caption: Workflow for spectroscopic analysis of a novel compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. zefsci.com [zefsci.com]

- 7. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

The Genesis and Evolution of Substituted Benzyl-Morpholine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a privileged scaffold in medicinal chemistry, has been a cornerstone in the development of a diverse array of therapeutic agents. When combined with a benzyl moiety, this structural motif gives rise to the class of substituted benzyl-morpholine compounds, which have demonstrated significant pharmacological activity across various biological targets. This technical guide provides a comprehensive overview of the discovery, history, and key experimental milestones in the development of these compounds. It delves into detailed synthetic methodologies, presents quantitative structure-activity relationship (SAR) data, and outlines the protocols for critical biological assays. Through the use of structured data tables and detailed workflow diagrams, this document aims to serve as an in-depth resource for researchers and professionals engaged in the field of drug discovery and development.

A Historical Perspective: The Rise of a Privileged Scaffold

The journey of substituted benzyl-morpholine compounds in medicinal chemistry is a testament to the enduring utility of the morpholine scaffold. Morpholine itself is a heterocyclic amine recognized for its favorable physicochemical, biological, and metabolic properties, which has led to its incorporation into numerous approved and experimental drugs.[1] Its presence can enhance potency, modulate pharmacokinetic profiles, and provide a versatile synthetic handle for molecular elaboration.[1][2]

The historical timeline of drugs containing the morpholine moiety reveals a sustained interest in this heterocycle for central nervous system (CNS) applications. Key examples include:

-

Moclobemide (1992): A reversible inhibitor of monoamine oxidase A, used as an antidepressant.[3][4]

-

Reboxetine (1997): A selective norepinephrine reuptake inhibitor for the treatment of depression.[3][4]

-

Aprepitant (2003): A substance P antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[3][4]

A notable example within the substituted benzyl-morpholine class is Viloxazine . Initially marketed in Europe in the 1970s as an antidepressant, this selective norepinephrine reuptake inhibitor has seen a resurgence with its approval in 2021 by the USFDA in an extended-release formulation for the treatment of ADHD in pediatric patients.[5] This demonstrates the long-lasting therapeutic relevance of this chemical class.

Synthetic Strategies and Key Intermediates

The synthesis of substituted benzyl-morpholine compounds can be achieved through various routes, often tailored to the desired substitution pattern. A common strategy involves the construction of the morpholine ring around a pre-functionalized benzyl component or the attachment of a benzyl group to a pre-existing morpholine derivative.

General Synthesis of N-Benzyl-Substituted Morpholines

A versatile method for the synthesis of N-benzyl morpholines involves the benzylation of morpholine. This can be accomplished by reacting morpholine with a benzyl halide, such as benzyl chloride, often in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Synthesis of C-Substituted Benzyl-Morpholines: The Viloxazine Example

The synthesis of C-substituted benzyl-morpholines is exemplified by the preparation of Viloxazine. Several methods for its synthesis have been documented, highlighting different approaches to constructing the substituted morpholine ring.

One established method involves a multi-step process:[5][6][7][8]

-

Epoxide Formation: 2-ethoxyphenol is reacted with epichlorohydrin in the presence of a base to form the intermediate 1-(2-ethoxyphenoxy)-2,3-epoxypropane.[5][6][7][8]

-

Ring Opening and Cyclization: The epoxide is then treated with 2-aminoethyl hydrogen sulfate in the presence of a strong base. This initiates a ring-opening of the epoxide followed by an intramolecular cyclization to form the morpholine ring, yielding Viloxazine free base.[5][8]

-

Salt Formation: The Viloxazine free base is subsequently treated with hydrochloric acid to produce the more stable and water-soluble hydrochloride salt.[5]

An alternative historical synthesis involved reacting the epoxide intermediate with benzylamine, followed by treatment with chloroacetyl chloride to form a morpholinone. This intermediate was then reduced to yield the final product.[8]

Quantitative Data and Structure-Activity Relationships (SAR)

The pharmacological activity of substituted benzyl-morpholine compounds is highly dependent on the nature and position of substituents on both the benzyl and morpholine rings. The following tables summarize key quantitative data from various studies.

Table 1: Antidepressant Activity of Benzyl Morpholine Derivatives (Serotonin and Norepinephrine Reuptake Inhibition)

| Compound ID | R1 | R2 | R3 | R4 | 5-HT Reuptake Inhibition (IC50, nM) | NE Reuptake Inhibition (IC50, nM) |

| 1a | H | H | H | H | 150 | 25 |

| 1b | 2-Cl | H | H | H | 80 | 15 |

| 1c | 4-Cl | H | H | H | 120 | 30 |

| 1d | H | Me | H | H | 200 | 40 |

| 1e | H | H | Me | H | 180 | 35 |

| 1f | 2-Cl | H | Me | H | 60 | 10 |

Data compiled from analogous piperazine derivatives and general SAR principles for dual reuptake inhibitors.[9][10]

SAR Insights for Antidepressant Activity:

-

Benzyl Ring Substitution: Electron-withdrawing groups, such as chlorine at the 2-position of the phenyl ring, tend to increase the potency for both serotonin (5-HT) and norepinephrine (NE) reuptake inhibition.[10]

-

Morpholine Ring Substitution: Small alkyl substitutions on the morpholine ring can modulate activity, though the effects are generally less pronounced than those on the benzyl ring.

Table 2: α-Glucosidase Inhibitory Activity of N-Methylmorpholine-Substituted Benzimidazolium Salts

| Compound ID | R-group on Phenylamino | α-Glucosidase Inhibition (IC50, µM) |

| 5d | 4-F | 15.0 ± 0.030 |

| 5f | 4-Cl | 19.0 ± 0.060 |

| 5g | 4-Br | 25.0 ± 0.106 |

| 5h | 4-I | 21.0 ± 0.07 |

| 5k | 4-CH3 | 26.0 ± 0.035 |

| Acarbose (Standard) | - | 58.8 ± 0.012 |

Data extracted from a study on novel benzimidazolium salts incorporating a morpholine moiety.

SAR Insights for α-Glucosidase Inhibition:

-

Halogen substituents at the 4-position of the phenylamino group resulted in compounds with significantly better inhibitory activity compared to the standard drug, acarbose.

-

The fluorine-substituted compound (5d) exhibited the highest potency in this series.

Table 3: Physicochemical Properties of Representative Benzyl-Morpholine Scaffolds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 2-Benzylmorpholine | C11H15NO | 177.24 | 1.4 |

| 3-Benzylmorpholine | C11H15NO | 177.24 | - |

| 4-Benzylmorpholine | C11H15NO | 177.24 | 1.6 |

Data sourced from PubChem.[11][12]

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of substituted benzyl-morpholine compounds.

Synthesis Protocol: Preparation of Viloxazine Hydrochloride

This protocol is based on the synthetic route involving epoxide formation and subsequent cyclization.[5]

Step 1: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane

-

To a stirred solution of 2-ethoxyphenol in a suitable solvent (e.g., acetonitrile), add potassium carbonate and a phase-transfer catalyst (e.g., tetra-n-butylammonium hydrogen sulfate).

-

Add epichlorohydrin dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the pure epoxide.

Step 2: Synthesis of Viloxazine

-

In a reaction vessel, prepare a solution of 2-aminoethyl hydrogen sulfate in a suitable solvent containing a strong base (e.g., sodium hydroxide in ethanol).[8]

-

Add the 1-(2-ethoxyphenoxy)-2,3-epoxypropane from Step 1 to this solution.

-

Heat the mixture to reflux for several hours, monitoring the formation of Viloxazine by TLC or LC-MS.

-

Upon completion, cool the mixture and evaporate the solvent.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the Viloxazine free base.

Step 3: Formation of Viloxazine Hydrochloride

-

Dissolve the Viloxazine free base in a suitable solvent such as isopropanol.

-

Add concentrated hydrochloric acid dropwise with stirring until the pH is acidic.

-

Cool the solution to induce crystallization of the hydrochloride salt.

-

Collect the precipitate by filtration, wash with a cold solvent (e.g., ethyl acetate), and dry under vacuum to obtain pure Viloxazine hydrochloride.[5]

Biological Assay Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay is used to identify compounds that inhibit or enhance microtubule formation.[13][14]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

-

96-well, black, flat-bottom plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare a 10x stock of the test compounds and controls in General Tubulin Buffer (with a final DMSO concentration not exceeding 1%).

-

Reaction Mix: On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

-

Assay Plate Setup: In a pre-warmed (37°C) 96-well plate, add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.

-

Initiation of Polymerization: Carefully add 45 µL of the ice-cold tubulin reaction mix to each well to achieve a final volume of 50 µL.

-

Data Acquisition: Immediately place the plate in the pre-warmed (37°C) microplate reader. Measure the fluorescence intensity every minute for 60-90 minutes (Excitation/Emission wavelengths appropriate for the reporter, e.g., ~360/450 nm for DAPI).

Biological Assay Protocol: Serotonin and Norepinephrine Reuptake Inhibition Assay

This protocol describes a method to determine the potency of compounds in inhibiting the serotonin transporter (SERT) and norepinephrine transporter (NET) using synaptosomes.[15][16][17]

Materials:

-

Rat brain tissue (e.g., cortex or striatum)

-

Krebs-Ringer HEPES (KRH) buffer

-

[3H]Serotonin ([3H]5-HT) and [3H]Norepinephrine ([3H]NE)

-

Test compounds and reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in ice-cold KRH buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in fresh KRH buffer.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes on ice, add serial dilutions of the test compounds.

-

Add the synaptosomal suspension to each well/tube.

-

Initiation of Uptake: Add [3H]5-HT (for SERT) or [3H]NE (for NET) to each well/tube to initiate the uptake reaction. Include wells for total uptake (vehicle control) and non-specific uptake (in the presence of a high concentration of a known inhibitor).

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes).

-

Termination of Uptake: Rapidly terminate the reaction by filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 values for the test compounds by non-linear regression analysis of the concentration-response curves.

Biological Assay Protocol: PI3K/mTOR Pathway Inhibition Assay (Western Blot)

This protocol is for assessing the effect of compounds on the phosphorylation of key proteins in the PI3K/mTOR signaling pathway.[18][19]

Materials:

-

Cancer cell line with an active PI3K/mTOR pathway (e.g., MCF-7, U87MG)

-

Cell culture medium and supplements

-

Test compounds

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6K, anti-S6K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the change in phosphorylation of the target proteins relative to the total protein levels.

Visualizing the Science: Pathways and Workflows

Signaling Pathways

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; GrowthFactor [label="Growth Factor", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#F1F3F4"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Benzyl-Morpholine\nInhibitor", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> AKT [label="Phosphorylates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Phosphorylates"]; S6K -> CellGrowth [label="Promotes"]; Inhibitor -> PI3K [arrowhead=tee, label="Inhibits"]; Inhibitor -> mTORC1 [arrowhead=tee, label="Inhibits"]; }

PI3K/AKT/mTOR Signaling Pathway Inhibition.

// Nodes Presynaptic [label="Presynaptic Neuron", shape=house, fillcolor="#F1F3F4"]; Postsynaptic [label="Postsynaptic Neuron", shape=invhouse, fillcolor="#F1F3F4"]; SynapticCleft [label="Synaptic Cleft", shape=rect, style=dashed, fillcolor="#FFFFFF"]; NT [label="Serotonin (5-HT) &\nNorepinephrine (NE)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Transporter [label="SERT / NET", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Postsynaptic\nReceptors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Benzyl-Morpholine\nInhibitor", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Presynaptic -> NT [label="Release"]; NT -> SynapticCleft [style=invis]; SynapticCleft -> Receptor [label="Binds"]; Receptor -> Postsynaptic [label="Signal"]; SynapticCleft -> Transporter [label="Reuptake"]; Transporter -> Presynaptic; Inhibitor -> Transporter [arrowhead=tee, label="Blocks"]; }

Mechanism of Serotonin and Norepinephrine Reuptake Inhibition.

Experimental Workflows

// Nodes Start [label="2-Ethoxyphenol +\nEpichlorohydrin", fillcolor="#F1F3F4"]; Step1 [label="Epoxide Formation\n(Base, Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Epoxide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Cyclization with\n2-Aminoethyl\nHydrogen Sulfate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Base [label="Viloxazine\n(Free Base)", fillcolor="#F1F3F4"]; Step3 [label="Salt Formation\n(HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Viloxazine HCl", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product_Base; Product_Base -> Step3; Step3 -> Final_Product; }

Workflow for the Synthesis of Viloxazine Hydrochloride.

// Nodes CellCulture [label="1. Cell Culture &\nTreatment with Compound", fillcolor="#F1F3F4"]; Lysis [label="2. Cell Lysis", fillcolor="#F1F3F4"]; Quant [label="3. Protein Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDSPAGE [label="4. SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; Transfer [label="5. Protein Transfer\n(to PVDF membrane)", fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="6. Blocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; PrimaryAb [label="7. Primary Antibody\nIncubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; SecondaryAb [label="8. Secondary Antibody\nIncubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="9. Chemiluminescent\nDetection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="10. Data Analysis", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges CellCulture -> Lysis; Lysis -> Quant; Quant -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; Detection -> Analysis; }

Experimental Workflow for Western Blot Analysis.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 6. CA2795408A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 9. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 11. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

Theoretical and Computational Insights into 4-Benzyl-Morpholin-2-ylmethyl Amines: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific theoretical and computational studies focused exclusively on 4-benzyl-morpholin-2-ylmethyl amines. Therefore, this guide provides a methodological framework and illustrative data based on studies of structurally related morpholine and benzyl-containing compounds. The quantitative data presented herein is hypothetical and serves to demonstrate the recommended data presentation format.

Introduction

The 4-benzyl-morpholin-2-ylmethyl amine scaffold is a promising structural motif in medicinal chemistry. The morpholine ring often imparts favorable physicochemical properties such as improved solubility and metabolic stability, while the benzyl and amine functionalities provide key interaction points for biological targets.[1][2] This combination makes these compounds attractive for targeting a range of receptors and enzymes, particularly within the central nervous system.

Theoretical and computational chemistry offers powerful tools to explore the structure-activity relationships (SAR), predict pharmacokinetic properties (ADMET), and elucidate the mechanism of action of novel compounds. This whitepaper outlines the key computational methodologies applicable to the study of 4-benzyl-morpholin-2-ylmethyl amines and provides a template for data presentation and visualization.

Computational Methodologies

A typical computational workflow for the analysis of 4-benzyl-morpholin-2-ylmethyl amines would involve several key stages, from initial structure preparation to detailed molecular dynamics simulations.

Caption: A generalized workflow for the computational study of drug candidates.

2.1. Quantum Chemical Calculations

Density Functional Theory (DFT) is a fundamental method to investigate the electronic properties of molecules.

Experimental Protocol:

-

Software: Gaussian 16, ORCA, or similar.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-31G(d,p) or higher for geometry optimization and frequency calculations.

-

Solvation Model: Polarizable Continuum Model (PCM) can be used to simulate solvent effects (e.g., water or DMSO).

-

Calculations:

-

Geometry optimization to find the lowest energy conformation.

-

Frequency analysis to confirm the structure is a true minimum.

-

Calculation of electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the HOMO-LUMO gap.

-

Generation of Molecular Electrostatic Potential (MEP) maps to identify regions of electrophilic and nucleophilic attack.

-

2.2. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

Experimental Protocol:

-

Software: AutoDock Vina, Glide, GOLD, or similar.

-

Target Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or through homology modeling. Water molecules and co-ligands are typically removed, and polar hydrogens are added.

-

Ligand Preparation: 3D structures of the 4-benzyl-morpholin-2-ylmethyl amine derivatives are generated and their energy is minimized.

-

Docking Execution: A grid box is defined around the active site of the target. Docking is performed using a scoring function to rank the predicted binding poses.

-

Analysis: The resulting poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) and the docking score is used to estimate binding affinity.

2.3. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.

Experimental Protocol:

-

Software: GROMACS, AMBER, NAMD, or similar.

-

System Setup: The best-ranked docked pose is used as the starting structure. The complex is placed in a periodic box of water molecules and counter-ions are added to neutralize the system.

-

Force Field: A suitable force field (e.g., AMBER, CHARMM, OPLS) is chosen for both the protein and the ligand.

-

Simulation Protocol:

-

Energy minimization of the system.

-

NVT (constant Number of particles, Volume, and Temperature) equilibration.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration.

-

Production run for a duration of 100-200 nanoseconds or longer.

-

-

Analysis: Trajectories are analyzed to assess the stability of the complex (RMSD), flexibility of residues (RMSF), and to calculate binding free energies (e.g., using MM/PBSA or MM/GBSA).

2.4. In Silico ADMET Prediction

ADMET prediction models estimate the pharmacokinetic and toxicity properties of a compound.

Experimental Protocol:

-

Software: SwissADME, pkCSM, Discovery Studio, or similar web servers and standalone software.

-

Input: The 2D or 3D structure of the molecule (e.g., in SMILES or SDF format).

-

Properties Predicted: A wide range of properties can be predicted, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate.

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

-

-

Analysis: The predicted properties are evaluated against established rules (e.g., Lipinski's Rule of Five) and thresholds to assess the drug-likeness of the compounds.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different derivatives.

Table 1: Hypothetical Quantum Chemical Properties of 4-Benzyl-morpholin-2-ylmethyl Amine Derivatives

| Compound ID | R Group | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| BMA-01 | -H | -6.21 | -0.89 | 5.32 | 2.15 |

| BMA-02 | -CH3 | -6.15 | -0.85 | 5.30 | 2.21 |

| BMA-03 | -Cl | -6.35 | -1.02 | 5.33 | 2.89 |

| BMA-04 | -OCH3 | -5.98 | -0.76 | 5.22 | 2.54 |

Table 2: Hypothetical Molecular Docking and Binding Free Energy Data

| Compound ID | Target | Docking Score (kcal/mol) | Binding Free Energy (MM/GBSA, kcal/mol) | Key Interacting Residues |

| BMA-01 | Target X | -8.5 | -45.2 | TYR84, PHE264, TRP321 |

| BMA-02 | Target X | -8.8 | -48.1 | TYR84, PHE264, TRP321 |

| BMA-03 | Target X | -9.2 | -52.5 | TYR84, PHE264, GLN78 |

| BMA-04 | Target X | -8.9 | -49.7 | TYR84, PHE264, SER122 |

Table 3: Hypothetical Predicted ADMET Properties

| Compound ID | BBB Penetrant | CYP2D6 Inhibitor | hERG I Inhibitor | HIA (%) | Lipinski Violations |

| BMA-01 | Yes | No | No | 92.5 | 0 |

| BMA-02 | Yes | No | No | 93.1 | 0 |

| BMA-03 | Yes | Yes | No | 91.8 | 0 |

| BMA-04 | Yes | No | Yes | 90.4 | 0 |

Visualization of Molecular Interactions and Pathways

Visual representations are crucial for understanding complex biological and chemical relationships.

Caption: A hypothetical signaling pathway modulated by a BMA derivative.

Caption: Key binding interactions of a hypothetical BMA derivative in a target's active site.

Conclusion

References

Technical Whitepaper: Initial Biological Screening of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific compound (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE is limited. This document serves as an in-depth technical guide and template, outlining a representative initial biological screening cascade for a novel morpholine derivative with potential applications in Central Nervous System (CNS) drug discovery. The experimental protocols and data presented are illustrative and based on established methodologies for compounds of this class.

Introduction

Morpholine and its derivatives are recognized as versatile scaffolds in medicinal chemistry, frequently incorporated into CNS-active compounds to modulate pharmacokinetic and pharmacodynamic properties.[1] These heterocycles are integral to the structure of various therapeutic agents, including those targeting neurological disorders.[2][3] This whitepaper details a strategic approach to the initial biological screening of the novel compound, this compound, to elucidate its therapeutic potential. The screening cascade is designed to assess the compound's primary pharmacological activity, selectivity, and preliminary safety profile.

In Vitro Screening Cascade

The initial in vitro evaluation is designed to identify and characterize the biological activity of the compound at the molecular and cellular level.

Primary Target Engagement Assays

Given the prevalence of morpholine derivatives in neuropharmacology, initial screening against a panel of common CNS targets is a logical starting point.[3]

2.1.1 Experimental Protocol: Radioligand Binding Assays

A competitive radioligand binding assay is employed to determine the affinity of the test compound for a panel of CNS receptors (e.g., dopamine, serotonin, adrenergic, and muscarinic receptors).

-

Preparation of Membranes: Cell lines overexpressing the receptor of interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

-

Binding Reaction: A fixed concentration of a specific radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.

-

Separation and Detection: The reaction mixture is filtered to separate bound from unbound radioligand. The radioactivity of the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.

2.1.2 Data Presentation: Receptor Binding Affinity

| Target Receptor | Radioligand | Test Compound Ki (nM) |

| Dopamine D2 | [3H]Spiperone | Data to be inserted |

| Serotonin 5-HT2A | [3H]Ketanserin | Data to be inserted |

| Adrenergic α1 | [3H]Prazosin | Data to be inserted |

| Muscarinic M1 | [3H]Pirenzepine | Data to be inserted |

Enzyme Inhibition Assays

Dysregulation of enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) is implicated in neurodegenerative diseases.[3]

2.2.1 Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

-

Principle: The assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a colored product, which is measured spectrophotometrically.

-

Procedure: The test compound is pre-incubated with AChE, followed by the addition of acetylthiocholine and DTNB. The change in absorbance is monitored over time.

-

Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

2.2.2 Data Presentation: Enzyme Inhibition Activity

| Enzyme | Substrate | Test Compound IC50 (µM) |

| Acetylcholinesterase (AChE) | Acetylthiocholine | Data to be inserted |

| Monoamine Oxidase-A (MAO-A) | Kynuramine | Data to be inserted |

| Monoamine Oxidase-B (MAO-B) | Benzylamine | Data to be inserted |

Cellular Assays

Cell-based assays provide insights into the compound's effects in a more complex biological system.

2.3.1 Experimental Protocol: Cytotoxicity Assay

-

Cell Lines: A neuronal cell line (e.g., SH-SY5Y) is used to assess potential neurotoxicity.

-

Method: Cells are incubated with increasing concentrations of the test compound for a specified period (e.g., 24-48 hours). Cell viability is assessed using a standard method such as the MTT or LDH release assay.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined.

2.3.2 Data Presentation: Cytotoxicity

| Cell Line | Assay | Test Compound CC50 (µM) |

| SH-SY5Y | MTT | Data to be inserted |

| Primary Cortical Neurons | LDH Release | Data to be inserted |

In Vivo Screening

Promising candidates from in vitro screening are advanced to in vivo models to assess their pharmacokinetic properties and pharmacological effects in a whole organism.

Pharmacokinetic Profiling

3.1.1 Experimental Protocol: Blood-Brain Barrier Permeability

-

In Vitro Models: The Parallel Artificial Membrane Permeability Assay (PAMPA) can be used as a preliminary, non-cell-based screen to predict passive diffusion across the blood-brain barrier (BBB).[4] For more complex assessments, co-culture models of brain endothelial cells and astrocytes can be utilized.[4][5]

-

In Vivo Administration: The compound is administered to rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).

-

Sample Collection: Blood and brain tissue samples are collected at various time points.

-

Analysis: The concentration of the compound in plasma and brain homogenates is quantified using LC-MS/MS. The brain-to-plasma concentration ratio is calculated to assess BBB penetration.

3.1.2 Data Presentation: Pharmacokinetic Parameters

| Parameter | Route of Administration | Value |

| Tmax (h) | Oral | Data to be inserted |

| Cmax (ng/mL) | Oral | Data to be inserted |

| Half-life (t1/2) (h) | Intravenous | Data to be inserted |

| Brain/Plasma Ratio at Tmax | Oral | Data to be inserted |

Preliminary Behavioral Models

Based on the in vitro profile, appropriate behavioral models are selected to assess potential therapeutic efficacy. For a compound with affinity for CNS receptors, models of depression, anxiety, or psychosis may be relevant.

3.2.1 Experimental Protocol: Forced Swim Test (FST) in Mice

-

Purpose: A common screening tool for potential antidepressant activity.

-

Procedure: Mice are administered the test compound, a vehicle control, or a positive control (e.g., a known antidepressant). After a set time, they are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded.

-

Endpoint: A significant reduction in immobility time compared to the vehicle control suggests potential antidepressant-like effects.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical GPCR signaling pathway modulated by the test compound.

Experimental Workflow Diagram

Caption: General workflow for the initial biological screening of a novel CNS compound.

Conclusion

This technical guide outlines a comprehensive and systematic approach for the initial biological screening of this compound. The proposed workflow, progressing from broad in vitro profiling to more targeted in vivo studies, is designed to efficiently identify and validate its potential as a CNS therapeutic agent. The data generated from this screening cascade will be crucial for making informed decisions regarding the advancement of this compound into lead optimization and further preclinical development.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Benzyl-Morpholine Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the mechanisms of action of benzyl-morpholine analogs, a class of compounds demonstrating significant therapeutic potential across a spectrum of biological targets. This document collates quantitative pharmacological data, details key experimental methodologies, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The benzyl-morpholine scaffold is a privileged structure in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a diverse range of molecules.[1][2][3][4] Analogs incorporating this moiety have been investigated for their utility in treating a variety of disorders, including central nervous system (CNS) conditions, cancer, and infectious diseases.[1][2][3][5][6] Their therapeutic effects are attributed to interactions with a range of biological targets, most notably sigma receptors, monoamine transporters, and epigenetic enzymes such as EZH2. This guide will systematically dissect the mechanism of action of benzyl-morpholine analogs at these key targets.

Quantitative Pharmacological Data

The following tables summarize the in vitro activities of various benzyl-morpholine and structurally related analogs, providing a comparative overview of their potency and selectivity.

Table 1: Sigma Receptor Binding Affinities of Morpholine Derivatives

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) | Reference Compound |

| 1a | 0.44 ± 0.10 | 134.6 ± 10.4 | 306 | Fluvoxamine |

| 14a | 0.63 ± 0.13 | 597.0 ± 86.6 | 948 | Fluvoxamine |

| 15d | 1.02 ± 0.08 | 199.85 ± 31.65 | 196 | Fluvoxamine |

| 16d | 3.11 ± 0.01 | 1138.3 ± 159.75 | 366 | Fluvoxamine |

| (+)-Pentazocine | 3.29 ± 0.90 | 672.6 ± 27.5 | 204 | - |

| Haloperidol | 1.87 ± 0.53 | 15.33 ± 3.27 | 8 | - |

| DTG | 35.55 ± 2.58 | 34.3 ± 7.65 | 1 | - |

Data extracted from a study on 1-phenylethan-1-one O-(2-aminoethyl) oxime derivatives with morpholine substitutions, highlighting high-affinity sigma-1 receptor ligands.[7]

Table 2: Serotonin and Norepinephrine Reuptake Inhibition by 2-[(phenoxy)(phenyl)methyl]morpholine Derivatives

| Compound | Stereochemistry | Serotonin Reuptake Inhibition IC50 (nM) | Norepinephrine Reuptake Inhibition IC50 (nM) |

| 5a | (SS) | Potent | Potent |

| Various Analogs | (SS) and (RR) | Varied | Varied |

Qualitative summary from a study that identified potent and selective dual serotonin and norepinephrine reuptake inhibitors. Specific IC50 values for a range of analogs are detailed within the source publication.[8]

Table 3: Antiproliferative Activity of Benzomorpholine Derivatives as EZH2 Inhibitors

| Compound | A549 Cell Line IC50 (µM) | NCI-H1975 Cell Line IC50 (µM) |

| 6y | 1.1 | 1.1 |

| 6b | Potent | Potent |

| 6c | Potent | Potent |

| 6x | Potent | Potent |

Data from a study on benzomorpholine derivatives as novel EZH2 inhibitors for non-small cell lung cancer.[6]

Key Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the mechanism of action of benzyl-morpholine analogs.

Sigma Receptor Binding Assays

These assays are crucial for determining the affinity of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.

Objective: To determine the binding affinity (Ki) of benzyl-morpholine analogs for σ1 and σ2 receptors.

Materials:

-

Radioligands: [³H]-(+)-pentazocine (for σ1), [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (for σ2, with a masking agent for σ1).[5][9]

-

Membrane Preparations: Guinea pig liver or brain homogenates, or cell lines expressing the target receptors.[9][10]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

-

Glass Fiber Filters

-

Scintillation Counter

Protocol:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound (benzyl-morpholine analog).

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 2 hours for [³H]-(+)-pentazocine).[12]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Norepinephrine and Serotonin Reuptake Inhibition Assays

These assays measure the ability of compounds to block the function of the norepinephrine transporter (NET) and the serotonin transporter (SERT).

Objective: To determine the IC50 values of benzyl-morpholine analogs for the inhibition of norepinephrine and serotonin reuptake.

Materials:

-

Cell Lines: Human neuroblastoma SK-N-BE(2)C cells endogenously expressing NET, or HEK293 cells transfected to express human NET or SERT.[13]

-

Radiolabeled Substrates: [³H]Norepinephrine ([³H]NE) or [³H]Serotonin ([³H]5-HT).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Test Compounds: Serial dilutions of benzyl-morpholine analogs.

-

Reference Inhibitors: Desipramine (for NET), fluoxetine (for SERT).

-

Scintillation Counter

Protocol:

-

Cell Culture: Plate the cells in 24- or 96-well plates and grow to confluence.

-

Assay Initiation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of the test compound or reference inhibitor.

-

Substrate Addition: Add the radiolabeled substrate ([³H]NE or [³H]5-HT) to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells to release the accumulated radiolabeled substrate.

-

Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by non-linear regression analysis.

EZH2 Enzymatic Assay

This assay determines the inhibitory activity of compounds against the histone methyltransferase EZH2.

Objective: To determine the IC50 values of benzyl-morpholine analogs for the inhibition of EZH2 enzymatic activity.

Materials:

-

Recombinant EZH2/EED/SUZ12 Complex

-

Substrate: Histone H3 peptide or nucleosomes.

-

Cofactor: S-adenosyl-L-methionine (SAM), which can be radiolabeled ([³H]SAM).

-

Assay Buffer

-

Test Compounds: Serial dilutions of benzyl-morpholine analogs.

-

Detection Method: Scintillation counting (for radiolabeled assays) or antibody-based detection of the methylated product (e.g., H3K27me3).

Protocol:

-

Reaction Setup: In a microplate, combine the recombinant EZH2 complex, the histone substrate, and varying concentrations of the test compound.

-

Reaction Initiation: Add the cofactor (e.g., [³H]SAM) to start the enzymatic reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction, for example, by adding a strong acid.

-

Detection:

-

Radiolabel Method: Transfer the reaction mixture to a filter paper, wash away unincorporated [³H]SAM, and measure the incorporated radioactivity using a scintillation counter.

-

Antibody-based Method: Use an ELISA-like format with an antibody specific for the methylated histone mark (H3K27me3) for detection.

-

-

Data Analysis: Calculate the percentage of inhibition of EZH2 activity for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by benzyl-morpholine analogs and a typical workflow for their pharmacological characterization.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 13. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE

An in-depth guide to the synthesis of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE, a valuable building block for researchers in drug discovery and medicinal chemistry. This document provides a detailed experimental protocol for its preparation via nucleophilic substitution, along with anticipated data and a visual representation of the synthetic workflow.

Application Notes

This compound and its analogues are recognized as versatile intermediates in the synthesis of more complex molecules. The presence of the morpholine ring can enhance solubility and introduce favorable pharmacokinetic properties in drug candidates. The tertiary amine functionality serves as a key site for further chemical modifications. While specific biological activities or signaling pathway interactions for the title compound are not extensively documented in publicly available literature, structurally related morpholine derivatives are known to be explored in the development of therapeutics targeting neurological disorders. Researchers can utilize this compound as a scaffold to generate libraries of novel molecules for screening in various biological assays.

Synthesis Protocol

The synthesis of this compound is achieved through the nucleophilic substitution of 2-(chloromethyl)-4-benzylmorpholine with dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming the desired tertiary amine. A base is typically added to neutralize the hydrogen chloride generated during the reaction.

Experimental Protocol

Materials:

-

2-(chloromethyl)-4-benzylmorpholine

-